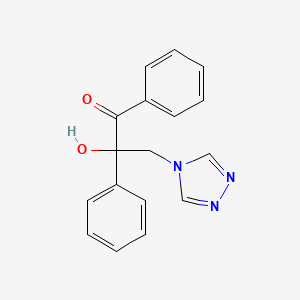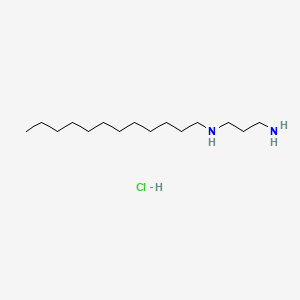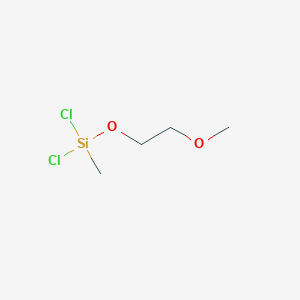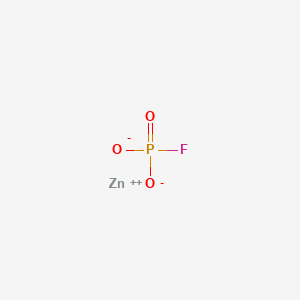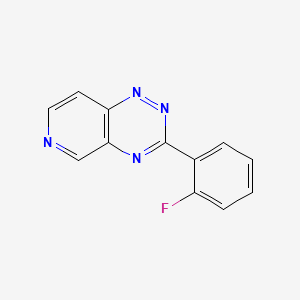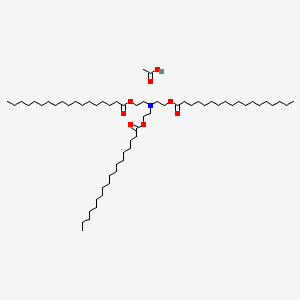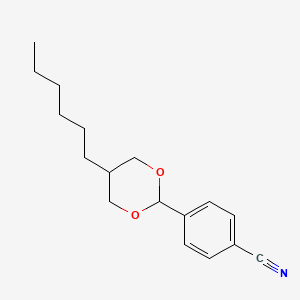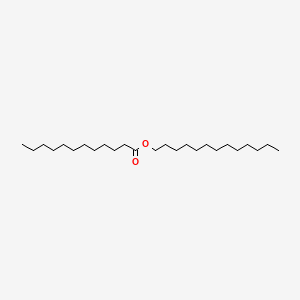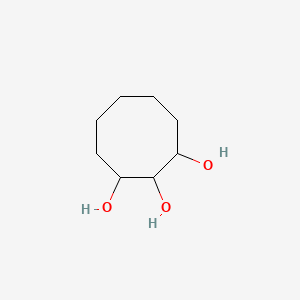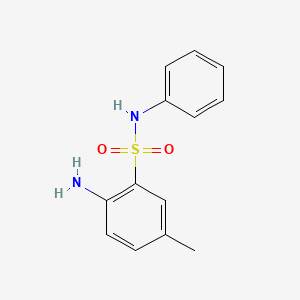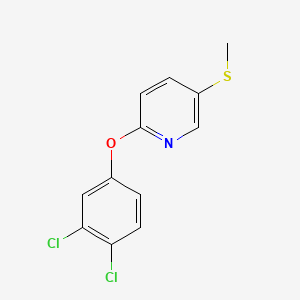
(Z)-Pentadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Pentadecenoic acid is a monounsaturated fatty acid with a double bond in the Z (cis) configuration It is a long-chain fatty acid with 15 carbon atoms and a single double bond located at the ninth carbon from the carboxyl end This compound is naturally occurring and can be found in various plant and animal sources
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pentadecenoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which results in the formation of this compound. Another method includes the use of olefin metathesis reactions, where specific catalysts are employed to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-Pentadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The double bond can be reduced to form pentadecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and amines are often used for esterification and amidation, respectively.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Pentadecanoic acid.
Substitution: Esters and amides.
Scientific Research Applications
(Z)-Pentadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (Z)-Pentadecenoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with 18 carbon atoms and a double bond at the ninth position.
Palmitoleic Acid: A monounsaturated fatty acid with 16 carbon atoms and a double bond at the seventh position.
Myristoleic Acid: A monounsaturated fatty acid with 14 carbon atoms and a double bond at the ninth position.
Comparison: (Z)-Pentadecenoic acid is unique due to its specific chain length and double bond position, which confer distinct physical and chemical properties. Compared to oleic acid, it has a shorter chain length, resulting in different melting points and solubility characteristics. Its specific structure also influences its biological activity and industrial applications.
Properties
CAS No. |
29255-62-7 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(Z)-pentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13- |
InChI Key |
HOGWBMWOBRRKCD-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


